molecular formula C6H16N2O2S B1452642 Diethyl(ethylsulfamoyl)amine CAS No. 1094661-86-5

Diethyl(ethylsulfamoyl)amine

Cat. No.: B1452642
CAS No.: 1094661-86-5
M. Wt: 180.27 g/mol
InChI Key: FEGBCVVJGMDIML-UHFFFAOYSA-N
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Description

Diethyl(ethylsulfamoyl)amine is an organic compound with the molecular formula C6H16N2O2S. It is a member of the sulfonamide family, characterized by the presence of a sulfur atom bonded to a nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl(ethylsulfamoyl)amine can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of a copper-catalyzed dual S–H/N–H activation methodology, which allows for the efficient formation of sulfenamides, sulfinamides, and sulfonamides . The reaction typically requires mild conditions and can be performed at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of diethylamine with ethylsulfonyl chloride. This process is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Diethyl(ethylsulfamoyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert it back to the corresponding thiol and amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonamides

    Reduction: Thiols and amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

Diethyl(ethylsulfamoyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: It is explored for its potential use in drug design and development, particularly in the creation of new antibiotics.

    Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of diethyl(ethylsulfamoyl)amine involves its interaction with biological molecules. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, this compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

  • Sulfenamides
  • Sulfinamides
  • Sulfonamides

Comparison: Diethyl(ethylsulfamoyl)amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Compared to other sulfonamides, it has a higher reactivity due to the presence of the ethyl groups, which enhance its nucleophilicity. This makes it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

(diethylsulfamoylamino)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2S/c1-4-7-11(9,10)8(5-2)6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGBCVVJGMDIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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